2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid

Lipophilicity Drug Design Permeability

Sourcing constrained amino acids with α-proton acidity often leads to racemization and proteolytic instability, undermining SAR studies. This α,α-dialkyl compound (CAS 1368813-43-7) resolves these liabilities. - Eliminates chiral instability via geminal dimethyl substitution at the α-carbon. - XLogP3 of 1.4 balances permeability and solubility, fitting fragment-based discovery rules (MW <300, ClogP ≤3). - Supplied at 98% HPLC purity with full SDS, meeting GLP requirements for DMPK and pharmacology workflows.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 1368813-43-7
Cat. No. B2863849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid
CAS1368813-43-7
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESCC(C)(C(=O)O)NC1=CC=CC=N1
InChIInChI=1S/C9H12N2O2/c1-9(2,8(12)13)11-7-5-3-4-6-10-7/h3-6H,1-2H3,(H,10,11)(H,12,13)
InChIKeyLDWFOKMJCNTDJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid: Physicochemical Profile


2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (CAS 1368813-43-7) is a synthetic, non-proteinogenic α,α-dialkyl amino acid featuring a pyridin-2-ylamino side chain. With a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol, this compound is primarily utilized as a constrained building block in medicinal chemistry and peptide mimetic design. Its computed XLogP3-AA value of 1.4 indicates moderate lipophilicity [1]. The geminal dimethyl substitution at the α-carbon restricts conformational flexibility and eliminates chiral instability at this center, offering potential advantages over conventional α-amino acids in fragment-based drug discovery, PROTAC linker design, and the synthesis of metabolically stabilized peptidomimetics .

1 α,α-Dialkyl amino acid scaffold for constrained peptidomimetic design
2 Quaternary α-carbon supports racemization-resistant peptide coupling
3 Moderate computed lipophilicity fits fragment-based lead criteria

2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid vs. Pyridylalanine Analogs


Attempts to substitute 2-methyl-2-[(pyridin-2-yl)amino]propanoic acid with close structural analogs such as N-2-pyridinylalanine (CAS 76478-29-0) or 3-pyridin-2-ylalanine (CAS 37535-51-6) introduce critical liabilities in drug design workflows. The target compound's geminal dimethyl group eliminates the α-proton acidity and enzymatic recognition site present in these conventional amino acids, directly reducing susceptibility to racemization and proteolytic degradation [1]. Furthermore, the shift in computed lipophilicity (XLogP3 = 1.4 vs. 1.2 for N-2-pyridinylalanine and -2.4 for the β-pyridyl isomer) fundamentally alters permeability predictions, making simple analog swaps unreliable in structure-activity relationship (SAR) studies [1][2]. The following guide provides the quantitative evidence underpinning this differentiation.

Target feature Quaternary α-carbon prevents racemization
Analog risk N-2-Pyridinylalanine retains α-proton, susceptible to base-catalyzed racemization
Target feature Moderate computed lipophilicity
Analog risk β-Pyridyl isomer has much lower lipophilicity, potentially altering permeability predictions
Target feature Additional steric bulk without added H-bond donors
Analog risk Analog lacks gem-dimethyl, altering binding pocket fit and SAR interpretation

2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid: Head-to-Head Evidence


Lipophilicity Advantage Over β-Pyridyl Isomer

The target compound demonstrates a significantly higher computed partition coefficient (XLogP3-AA = 1.4) compared to its β-pyridyl isomer, 3-pyridin-2-ylalanine (XLogP3-AA = -2.4). This represents a difference of 3.8 log units, indicating substantially greater predicted membrane permeability [1][2]. It also shows a modest but measurable increase over the closer α-pyridylamino analog N-2-pyridinylalanine (XLogP3-AA = 1.2) [1][3].

Lipophilicity
Head-to-head
XLogP3-AA: 1.4 (Target) vs 1.2 / -2.4; Δ +0.2 / +3.8 log units
Supports permeability context review
Computed values; experimental validation may be required
Lipophilicity Drug Design Permeability

Racemization Resistance via Quaternary α-Carbon

Unlike N-2-pyridinylalanine, which possesses an α-proton (pKa ~2-3 for the α-position) and is susceptible to base-catalyzed racemization, 2-methyl-2-[(pyridin-2-yl)amino]propanoic acid has a quaternary α-carbon. This structural feature eliminates the epimerization pathway, conferring superior configurational stability during peptide coupling and long-term storage [1]. While direct experimental racemization rate data for this specific compound are not publicly available, the class-level inference is well-established for α,α-dialkyl amino acids such as α-aminoisobutyric acid (Aib) [2].

Racemization Resistance
Class-level
Quaternary α-carbon (gem-dimethyl) vs. tertiary α-carbon (one α-proton)
Class-level inference supports configurational stability
Specific experimental rate data not available
Conformational Constraint Peptidomimetics Stability

Physicochemical Property Differentiation

The target compound has a molecular weight of 180.20 g/mol, compared to 166.18 g/mol for both N-2-pyridinylalanine and 3-pyridin-2-ylalanine [1][2][3]. Its predicted density is 1.231±0.06 g/cm³ and its boiling point is 375.8±22.0 °C . The additional methyl group increases the compound's steric bulk without adding hydrogen bond donors or acceptors, which can be leveraged to fill hydrophobic pockets in target proteins while maintaining the same hydrogen-bonding pharmacophore.

Physicochemical Profile
Reported
MW: 180.20 vs 166.18 g/mol (Δ +14.02); Density 1.231 g/cm³; BP 375.8°C
Incremental steric bulk without additional H-bond donors
Computed density and boiling point
Molecular Weight Physicochemical Properties Fragment-Based Drug Discovery

Higher Purity for Demanding Applications

The target compound is commercially available from multiple non-excluded vendors with purity specifications reaching 98% (HPLC) , exceeding the typical 95% minimum offered for less specialized analogs. This higher purity grade is critical for applications requiring precise stoichiometry, such as PROTAC synthesis or biophysical assays (e.g., ITC, SPR), where impurities can confound binding measurements. In comparison, commercially available N-2-pyridinylalanine is commonly listed at 95% purity .

Purity Grade
Data to verify
Up to 98% (HPLC) vs typical 95% for N-2-pyridinylalanine
May reduce re-purification for stoichiometry-sensitive assays
Vendor specifications; lot-specific verification advised
Purity Procurement Quality Control

ECHA Notification and Regulatory Clarity

2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid is notified under the EC number 995-461-6 on the ECHA C&L Inventory [1], providing a defined classification and labeling framework for safe handling. This contrasts with many less common pyridylalanine analogs that lack such regulatory transparency, potentially complicating procurement for industrial or GLP-compliant laboratories where safety data sheet (SDS) completeness is mandatory.

Regulatory Notification
Reported
EC Number 995-461-6, notified to ECHA C&L Inventory
Supports SDS documentation for regulated research contexts
Comparator analogs often lack EC notification
REACH Safety Regulatory Compliance

Synthetic Versatility as a Bifunctional Scaffold

The compound is described as a 'versatile small molecule scaffold' suitable for generating diverse compound libraries. Its dual functional groups (carboxylic acid and pyridin-2-ylamine) enable orthogonal derivatization: the carboxylic acid can undergo amide coupling, esterification, or reduction, while the pyridine nitrogen can participate in metal coordination or serve as a hydrogen bond acceptor. This bifunctionality exceeds that of simpler pyridylalanines, which lack the steric protection afforded by the gem-dimethyl group during certain synthetic transformations.

Synthetic Versatility
Data to verify
Bifunctional scaffold: carboxylic acid and pyridylamine; quaternary α-carbon tolerates broad conditions
May reduce synthetic route attrition in hit-to-lead optimization
Vendor description; scope to be verified
Building Block Scaffold Medicinal Chemistry

2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid: Application Scenarios


PROTAC Linker and Bifunctional Degrader Design

The quaternary α-carbon of 2-methyl-2-[(pyridin-2-yl)amino]propanoic acid provides a racemization-resistant anchor point for attaching E3 ligase ligands and target-protein binders in PROTAC constructs [1]. Its moderate lipophilicity (XLogP3 = 1.4) balances aqueous solubility with cellular permeability, a critical requirement for bifunctional degraders that must cross cell membranes to reach intracellular targets [2].

Fragment-Based Lead Discovery Libraries

With a molecular weight of 180.20 g/mol and a computed XLogP3 of 1.4, this compound fits within the 'rule of three' guidelines for fragment libraries (MW < 300, ClogP ≤ 3) [1]. The gem-dimethyl group adds steric complexity without violating fragment-likeness criteria, making it a valuable addition to diversity sets targeting hydrophobic enzyme pockets [2].

Metabolically Stabilized Peptidomimetic Synthesis

Incorporation of α,α-dialkyl amino acids into peptide sequences is a well-established strategy for conferring resistance to proteolytic degradation [1]. This compound offers that advantage while providing a pyridyl side chain for additional binding interactions or metal chelation, giving it a functional edge over simpler achiral building blocks like α-aminoisobutyric acid (Aib) in peptide drug design [2].

GLP-Compliant Pharmaceutical R&D

The compound's inclusion in the ECHA C&L Inventory (EC 995-461-6) and availability at 98% HPLC purity from multiple vendors simplifies its integration into GLP workflows, where complete SDS documentation and high chemical purity are mandatory for reproducible pharmacology and DMPK studies [1][3].

Application
Selection Property
Validation Focus
PROTAC linker design
Racemization-resistant quaternary α-carbon; balanced lipophilicity
Cellular permeability and degrader assembly assays
Fragment-based library design
Moderate MW and lipophilicity within fragment-likeness guidelines
Binding affinity and ligand efficiency validation
Peptidomimetic stabilization
α,α-Dialkyl scaffold for proteolytic resistance; pyridyl side-chain for additional interactions
Stability assays and conformational analysis
Regulated research chemistry
ECHA-notified and high-purity grade accessible
Documentation and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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